

Introduction to Digallic Acid as an Antibacterial Agent

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Compound Focus: Digallic Acid

CAS No.: 536-08-3

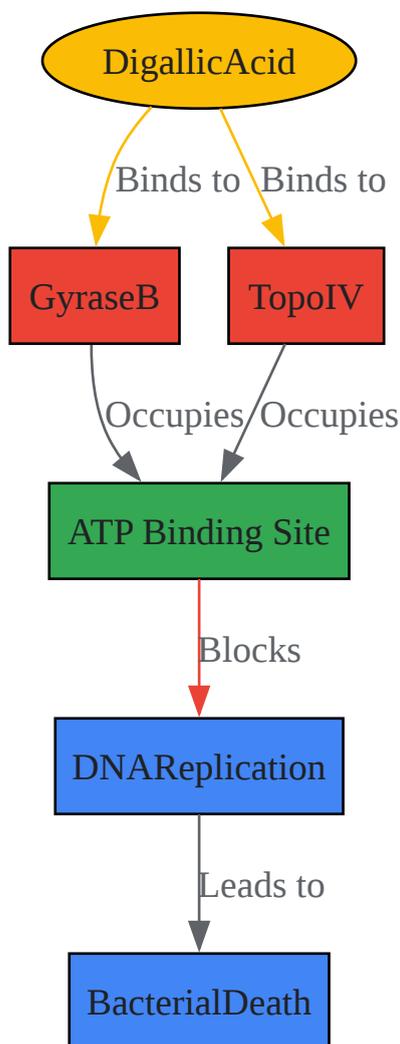
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Digallic acid is a polyphenol found in various plants and fruits. Recent scientific investigations have identified it as a **potent inhibitor of bacterial DNA gyrase and topoisomerase IV** [1]. These enzymes are essential type IIA topoisomerases required for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotic development. **Digallic acid** functions as a **competitive inhibitor of the ATPase activity** of DNA gyrase, blocking the binding of ATP and halting the enzyme's catalytic cycle [1]. This mechanism is distinct from fluoroquinolone antibiotics, which stabilize the enzyme-DNA cleavage complex.

Mechanism of Action: Enzyme Inhibition

The primary antibacterial mechanism of **digallic acid** involves the inhibition of bacterial DNA gyrase and topoisomerase IV.



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- **Enzyme Inhibition by Digallic Acid:** This diagram illustrates how **digallic acid** binds to the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV, competing with ATP for its binding site and preventing the energy-dependent supercoiling and decatenation of DNA [1].

Quantitative Inhibition Data

The inhibitory potency of **digallic acid** and related compounds against *E. coli* DNA gyrase and topoisomerase IV is summarized in the table below [1].

Table 1: Inhibition of E. coli DNA Gyrase and Topoisomerase IV by Digallic Acid and Gallate Derivatives

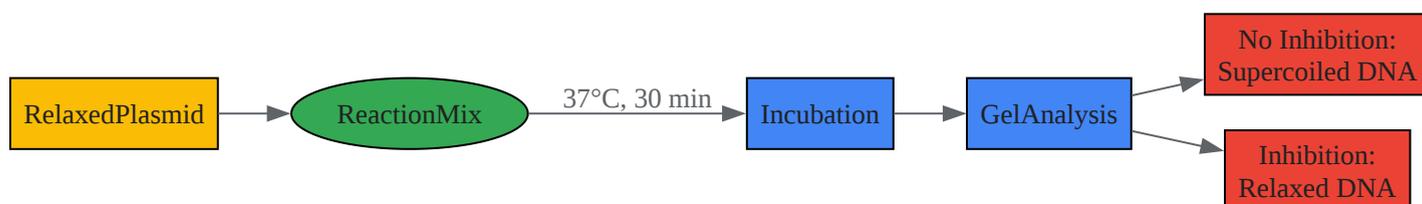
Compound	DNA Gyrase IC ₅₀ (μM)	Topoisomerase IV IC ₅₀ (μM)
Digallic Acid	1.9 - 2.0	7.3 - 8.0
Dodecyl Gallate	13.8 - 15.0	36.9 - 50.0
Octyl Gallate	26.0 - 50.0	41.2 - 50.0
Biphenyl Gallate	18.8 - 20.0	23.6 - 25.0
Butyl Gallate	>100	>100
Gallic Acid	>500	>500
Novobiocin (control)	0.45 - 0.5	4.3 - 10.0

The data shows that **digallic acid** is a highly effective dual-target inhibitor. The activity of gallate derivatives is strongly influenced by the attached hydrophobic group, with longer chains (e.g., dodecyl) conferring greater potency [1].

Protocol 1: DNA Gyrase/Topo IV Supercoiling Inhibition Assay

This gel-based assay measures the inhibitor's ability to prevent DNA gyrase from supercoiling relaxed plasmid DNA.

Workflow



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Materials and Reagents

- **Enzyme:** *E. coli* DNA gyrase or topoisomerase IV.
- **DNA substrate:** Relaxed plasmid DNA (e.g., pAB1_FL905).
- **Assay Buffer:** 40 mM HEPES-KOH (pH 7.6), 10 mM magnesium acetate, 100 mM potassium glutamate, 1 mM DTT, 1 mM ATP, 0.1 mg/mL BSA [1].
- **Test Compound:** **Digallic acid** dissolved in DMSO or buffer.
- **Stop Solution:** 1% SDS, 50% glycerol.
- **Equipment:** Agarose gel electrophoresis apparatus, thermostat water bath.

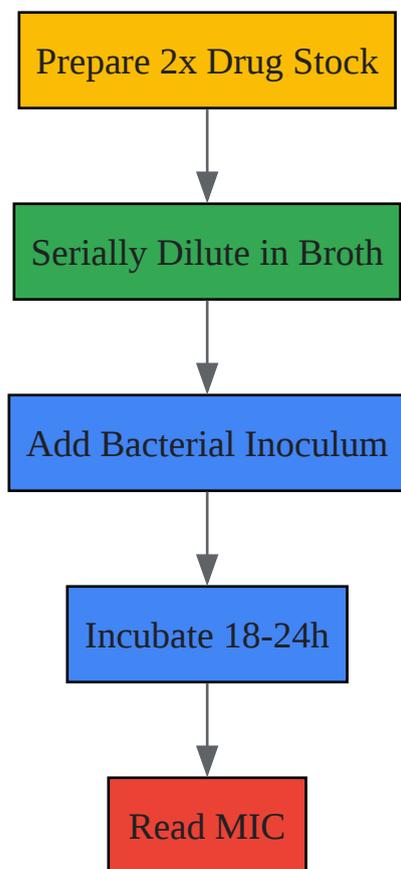
Procedure

- **Prepare Reaction Mix:** On ice, combine in a microcentrifuge tube:
 - 20 μ L of 2x Assay Buffer.
 - 0.1 - 0.5 μ g of relaxed plasmid DNA.
 - **Digallic acid** at desired concentration (e.g., 0-50 μ M).
 - Nuclease-free water to a final volume of 39 μ L.
- **Initiate Reaction:** Add 1 μ L of DNA gyrase (or topo IV) enzyme to the mix. Gently pipette to mix.
- **Incubate:** Transfer the tube to a 37°C heat block or water bath for 30 minutes.
- **Stop Reaction:** Add 5 μ L of stop solution to terminate the reaction.
- **Analyze:** Load the entire reaction onto a 1% agarose gel containing ethidium bromide (or a safer alternative). Run the gel at a constant voltage (~100V) until adequate separation is achieved.
- **Visualize:** Image the gel under UV light. Successful inhibition by **digallic acid** will result in the plasmid remaining in the relaxed (slow-migrating) form, whereas the active enzyme will convert it to the supercoiled (fast-migrating) form.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism [2] [3].

Workflow



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Materials and Reagents

- **Test Compound:** **Digallic acid**, sterile.
- **Bacterial Strains:** e.g., *Staphylococcus aureus*, Methicillin-resistant *S. aureus* (MRSA).
- **Growth Medium:** Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate medium.
- **Equipment:** Sterile 96-well U-bottom microtiter plates, multichannel pipettes, microplate shaker, incubator.

Procedure

- **Compound Preparation:** Prepare a stock solution of **digallic acid** in a suitable solvent (e.g., DMSO, water) at a concentration that is at least 2x the highest test concentration (e.g., 512 µg/mL for a top

test concentration of 256 µg/mL) [3].

- **Broth Dilution:**
 - Dispense 100 µL of broth into all wells of columns 2-12 of the microtiter plate.
 - Add 100 µL of the 2x drug stock solution to the first column (wells A1-H1).
 - Using a multichannel pipette, perform a two-fold serial dilution from column 1 to column 10. Mix the solution in column 1 by pipetting up and down 6-8 times, then transfer 100 µL to column 2. Repeat this process to column 10, and discard 100 µL from column 10. Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no inoculum) [3].
- **Inoculum Preparation:** Adjust the turbidity of a log-phase bacterial culture to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL). Further dilute this suspension in broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL [3].
- **Inoculation:** Add 100 µL of the prepared inoculum to all wells from columns 1 to 11.
- **Incubation:** Cover the plate and incubate at 37°C for 16-20 hours without shaking.
- **MIC Determination:** After incubation, examine the wells for visible turbidity. The **MIC is the lowest concentration of digallic acid in the dilution series that completely inhibits visible bacterial growth.**

Technical Notes and Data Interpretation

- **Cellular Activity:** Research indicates that octyl gallate and dodecyl gallate (lipophilic derivatives) exhibit strong antimicrobial activities against *S. aureus* and MRSA [1]. The activity of gallic acid itself can be enhanced through nano-formulations, which improve delivery and interaction with microbial cells [4].
- **Enzyme vs. Cellular Activity:** A compound's potency in enzyme assays (low IC₅₀) does not always directly translate to low MIC values in whole-cell assays. Factors such as **cell permeability, efflux pumps, and metabolic stability** significantly influence the final antibacterial effect [1] [5].
- **Cytotoxicity Assessment:** For compounds intended for therapeutic use, it is crucial to evaluate cytotoxicity against mammalian cell lines (e.g., HEK293, HeLa) using assays like CCK-8 or MTT to determine a selective index [6].

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